molecular formula C6H3BrN2O2 B1606147 5-Bromobenzo[c][1,2,5]oxadiazole 1-oxide CAS No. 36387-84-5

5-Bromobenzo[c][1,2,5]oxadiazole 1-oxide

Cat. No. B1606147
CAS RN: 36387-84-5
M. Wt: 215 g/mol
InChI Key: LKJOMMKOOXECGA-UHFFFAOYSA-N
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Description

5-Bromobenzo[c][1,2,5]oxadiazole 1-oxide is a chemical compound with the CAS Number: 51376-06-8 . It has a molecular weight of 199.01 .


Synthesis Analysis

The synthesis of 5-Bromobenzo[c][1,2,5]oxadiazole 1-oxide involves a stirred solution of 5-bromobenzo [l,2,5]oxadiazole 1-oxide in ethanol, to which triethyl phosphite is added at room temperature under an inert atmosphere . The reaction mixture is then heated at 60°C for 1 hour, cooled to room temperature, diluted with hexane, and stirred for 10 minutes .


Molecular Structure Analysis

The molecular structure of 5-Bromobenzo[c][1,2,5]oxadiazole 1-oxide consists of a five-membered heterocyclic ring system, which includes two carbon atoms, two nitrogen atoms, and one oxygen atom .


Physical And Chemical Properties Analysis

5-Bromobenzo[c][1,2,5]oxadiazole 1-oxide is a solid at room temperature .

Safety And Hazards

The safety information for 5-Bromobenzo[c][1,2,5]oxadiazole 1-oxide includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .

properties

IUPAC Name

5-bromo-1-oxido-2,1,3-benzoxadiazol-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2O2/c7-4-1-2-6-5(3-4)8-11-9(6)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKJOMMKOOXECGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=[N+](ON=C2C=C1Br)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80339204
Record name 5-Bromobenzo[c][1,2,5]oxadiazole 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80339204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromobenzo[c][1,2,5]oxadiazole 1-oxide

CAS RN

36387-84-5
Record name 5-Bromobenzo[c][1,2,5]oxadiazole 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80339204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromobenzo[c][1,2,5]oxadiazole 1-oxide
Reactant of Route 2
5-Bromobenzo[c][1,2,5]oxadiazole 1-oxide
Reactant of Route 3
5-Bromobenzo[c][1,2,5]oxadiazole 1-oxide
Reactant of Route 4
5-Bromobenzo[c][1,2,5]oxadiazole 1-oxide

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